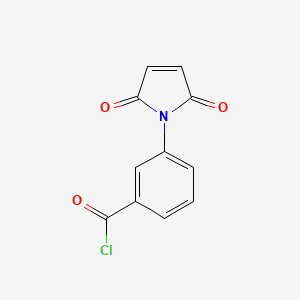3-Maleimidobenzoic acid chloride
CAS No.: 61960-57-4
Cat. No.: VC3788493
Molecular Formula: C11H6ClNO3
Molecular Weight: 235.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61960-57-4 |
|---|---|
| Molecular Formula | C11H6ClNO3 |
| Molecular Weight | 235.62 g/mol |
| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)benzoyl chloride |
| Standard InChI | InChI=1S/C11H6ClNO3/c12-11(16)7-2-1-3-8(6-7)13-9(14)4-5-10(13)15/h1-6H |
| Standard InChI Key | CIHNCGJBKQNXOG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Maleimidobenzoic acid chloride, systematically named 3-(2,5-dioxopyrrol-1-yl)benzoyl chloride, has the molecular formula C₁₁H₆ClNO₃ and a molecular weight of 235.62 g/mol . Its structure combines a benzoic acid chloride backbone with a maleimide substituent at the meta position, enabling dual reactivity: the acid chloride group facilitates acylation reactions, while the maleimide moiety undergoes Michael additions or Diels-Alder cyclizations .
Key Structural Features:
-
Maleimide Group: A five-membered ring with two ketone groups (2,5-dioxopyrrol-1-yl), enabling thiol-selective conjugation .
-
Acid Chloride Group: Enhances electrophilicity, making the compound reactive toward nucleophiles like amines or alcohols .
Table 1: Physicochemical Properties of 3-Maleimidobenzoic Acid Chloride
| Property | Value | Source |
|---|---|---|
| Density | 1.504 g/cm³ | |
| Boiling Point | 396.3°C at 760 mmHg | |
| Flash Point | 193.5°C | |
| Solubility | Soluble in chloroform, DMF | |
| LogP (Partition Coefficient) | 1.56 |
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via chlorination of 3-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous toluene . The reaction proceeds under reflux conditions (60–80°C) for 6–12 hours, yielding the acid chloride with >75% purity after recrystallization .
Industrial-Scale Production
Industrial processes optimize yield (>80%) by employing excess thionyl chloride and catalytic dimethylformamide (DMF) to accelerate the reaction . Post-synthesis purification involves precipitation in methanol or column chromatography, achieving ≥94% purity for research-grade material .
Applications in Polymer Science and Biotechnology
Bismaleimide Resins
3-Maleimidobenzoic acid chloride is a precursor for bismaleimides (BMIs), high-performance thermosetting polymers. Reaction with diamines or diphenols yields BMIs with exceptional thermal stability (decomposition temperatures >300°C) and mechanical strength, making them ideal for aerospace composites and microelectronics .
Table 2: Key Applications of 3-Maleimidobenzoic Acid Chloride
| Application | Mechanism | Example Use Case |
|---|---|---|
| Polymer Synthesis | Michael addition with diamines | Epoxy resin modifiers |
| Bioconjugation | Thiol-maleimide coupling | Antibody-drug conjugates |
| Liquid Crystal Networks | Crosslinking via Diels-Alder | Optoelectronic devices |
Bioconjugation
The maleimide group reacts selectively with cysteine thiols in proteins, enabling the synthesis of stable antibody-drug conjugates (ADCs) and enzyme-polymer hybrids . For example, trastuzumab emtansine (a breast cancer therapeutic) employs maleimide-thiol chemistry for payload attachment.
Thermal and Mechanical Properties
Thermal Stability
Bismaleimides derived from 3-maleimidobenzoic acid chloride exhibit glass transition temperatures (Tg) of 220–250°C and decomposition onset at 350°C under nitrogen . Even-numbered polymethylenic spacers in BMI backbones enhance liquid crystalline behavior, achieving ordered smectic phases upon crosslinking .
Mechanical Performance
Cured BMI resins display tensile strengths of 80–120 MPa and flexural moduli of 3.5–4.5 GPa, outperforming conventional epoxies in high-stress environments .
Recent Research Advances
Optically Active Polymers
Synthesis of chiral BMIs using 3-maleimidobenzoic acid chloride and L/D-amino acids has enabled circularly polarized luminescence materials for optoelectronics .
Self-Healing Networks
Diels-Alder adducts derived from this compound demonstrate thermally reversible crosslinks, allowing crack repair in composites at 90–120°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume